ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a fascinating organic compound with a complex structure that integrates multiple functional groups, including a triazole ring, a benzothiazole moiety, and an ester group. This compound has garnered attention in various scientific fields due to its potential biological activity and versatile synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Benzothiazole Core: : Starting with the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Triazole Ring Synthesis: : Using a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative to form the 1,2,4-triazole ring.
Final Assembly: : Connecting the benzothiazole and triazole units through a thiomethyl linkage, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
In industrial settings, the synthesis might involve multi-step reactions carried out in large-scale reactors with precise control over temperature, pressure, and pH to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The ester group can be reduced to an alcohol using hydride donors.
Substitution: : The benzothiazole and triazole rings can participate in various substitution reactions, potentially allowing modifications to the compound’s structure.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride for reducing the ester group.
Substitution: : Nucleophiles or electrophiles under appropriate conditions, such as base or acid catalysis.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anti-inflammatory effects. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their bioactivity.
Medicine
Industry
In industry, the compound might find use in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The benzothiazole and triazole rings can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-((2-oxobenzo[d]thiazol-2(3H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate: : Differing only in the position of the oxygen atom in the benzothiazole ring.
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate: : With a methyl group instead of a phenethyl group in the triazole ring.
Uniqueness
The specific arrangement of functional groups in ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate provides unique reactivity and potential biological activity, distinguishing it from other similar compounds.
This compound’s versatility in reactions and applications makes it a valuable asset in scientific research and industrial processes.
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the thiazole and triazole rings, which are crucial for its biological activity. Detailed methodologies can be found in various studies focusing on similar compounds.
1. Anti-inflammatory Properties
Research has indicated that compounds containing the thiazole and triazole moieties exhibit significant anti-inflammatory effects. For example, a study demonstrated that derivatives with similar structures showed inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The IC50 values for COX inhibition were reported as follows:
Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) | 5-LOX IC50 (μg/mL) |
---|---|---|---|
Ethyl 2... | 314 | 130 | 105 |
These values suggest that the compound may effectively reduce inflammation in vivo, as evidenced by reductions in edema in animal models when administered at varying doses .
2. Analgesic Activity
In addition to its anti-inflammatory properties, ethyl 2... has been evaluated for analgesic effects. In studies using carrageenan-induced pain models, the compound demonstrated dose-dependent analgesic activity:
Dose (mg/kg) | Percent Reduction in Edema (%) |
---|---|
10 | 33.3 ± 0.77 |
20 | 34.7 ± 0.74 |
30 | 40.58 ± 0.84 |
These findings indicate a significant potential for pain relief comparable to established analgesics .
3. Antioxidant Activity
The antioxidant capacity of ethyl 2... was also assessed through various assays measuring free radical scavenging activity. The compound exhibited notable scavenging effects, suggesting its utility in mitigating oxidative stress-related conditions.
Case Studies
Several case studies have highlighted the efficacy of related compounds in therapeutic applications:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anti-inflammatory and analgesic activities. One derivative showed superior performance compared to standard drugs like diclofenac .
- Triazole Compounds : Research on triazole compounds indicated their broad-spectrum antimicrobial and anticancer properties, reinforcing the importance of these functional groups in drug design .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-20(27)15-30-21-24-23-19(25(21)13-12-16-8-4-3-5-9-16)14-26-17-10-6-7-11-18(17)31-22(26)28/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZVUPPHGWUGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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